molecular formula C9H6F3N3 B3114120 4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine CAS No. 19959-90-1

4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine

Cat. No.: B3114120
CAS No.: 19959-90-1
M. Wt: 213.16 g/mol
InChI Key: NBMPNCPZAYFDRU-UHFFFAOYSA-N
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Description

4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine typically involves the trifluoromethylation of a precursor compound. One common method is the trifluoromethylation of 4-iodobenzene . Another approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

In industrial settings, the production of trifluoromethylpyridine derivatives often employs vapor-phase reactions due to their efficiency and scalability. The use of high-temperature conditions and specific catalysts allows for the controlled introduction of trifluoromethyl groups, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or pyridine rings.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The pyridine and pyrazole rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine is unique due to the presence of both a pyrazole and a pyridine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)8-5-7(14-15-8)6-1-3-13-4-2-6/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMPNCPZAYFDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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